molecular formula C12H8F3N3 B8313864 2-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile

2-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile

Cat. No. B8313864
M. Wt: 251.21 g/mol
InChI Key: WYEIREXMJSJRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile is a useful research compound. Its molecular formula is C12H8F3N3 and its molecular weight is 251.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile

Molecular Formula

C12H8F3N3

Molecular Weight

251.21 g/mol

IUPAC Name

2-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H8F3N3/c1-8-6-18(7-17-8)11-3-2-10(12(13,14)15)4-9(11)5-16/h2-4,6-7H,1H3

InChI Key

WYEIREXMJSJRKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

As described for example 84a, 2-fluoro-5-(trifluoromethyl)-benzonitrile was reacted with 4-methylimidazole and potassium carbonate for 16 h at 90° C. After aqueous workup and extraction with ethyl acetate the organic phase was dried over sodium sulfate and concentrated to afford a 3.4:1 mixture of the title compound and its regioisomer [2-(5-methyl-imidazol-1-yl)-5-trifluoromethyl-benzonitrile] as a light brown oil (yield: 85%). MS: m/e=252.3 [M+H]+.
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Synthesis routes and methods III

Procedure details

In analogy to example 5a, 2-fluoro-5-(trifluoromethyl)-benzonitrile was reacted with 4-methylimidazole and potassium carbonate for 16 h at 90° C. After aqueous workup and extraction with Ethyl acetate, the organic phase was dried (Na2SO4) and concentrated to furnish a 3.4:1 mixture of the title compound and its regioisomer [5-trifluoromethyl-2-(5-methyl-imidazol-1-yl)-benzonitrile] as a light brown oil (yield: 85%). MS: m/e=252.3 [M+H]+.
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